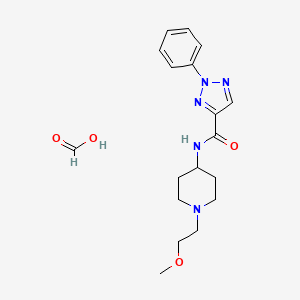
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate (CAS Number: 1421530-03-1) is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N5O4, with a molecular weight of 375.4 g/mol. Its structure includes a piperidine ring, a phenyl group, and a triazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1421530-03-1 |
| Molecular Formula | C18H25N5O4 |
| Molecular Weight | 375.4 g/mol |
| Purity | ≥95% |
Mechanisms of Biological Activity
Research indicates that compounds containing triazole rings exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit various enzymes involved in cancer progression.
- DNA Interaction : Triazole compounds can stabilize G-quadruplex structures in DNA, potentially leading to apoptosis in cancer cells .
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Anti-Cancer Activity
Studies on related triazole compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, nucleoside triazole analogs have shown IC₅₀ values as low as 50 µM against tumor cells . The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may be effective in treating certain cancers.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Cytotoxicity Studies : A series of synthetic 1,2,3-triazole ligands were evaluated for their cytotoxic effects on tumor cells. Compounds similar to the target compound demonstrated significant anti-proliferative effects and induced apoptosis through DNA fragmentation .
- G-Quadruplex Stabilization : Research highlights that certain triazole derivatives can stabilize G-quadruplex DNA structures, enhancing their potential as therapeutic agents targeting cancer cell DNA .
- In Vivo Studies : In preclinical models involving tumor-induced mice, triazole ligands showed reduced tumor sizes and lower telomerase expression levels post-treatment . This indicates a promising avenue for future research into this compound as an anticancer agent.
Propiedades
IUPAC Name |
formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.CH2O2/c1-24-12-11-21-9-7-14(8-10-21)19-17(23)16-13-18-22(20-16)15-5-3-2-4-6-15;2-1-3/h2-6,13-14H,7-12H2,1H3,(H,19,23);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWWKNHSZHYIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













